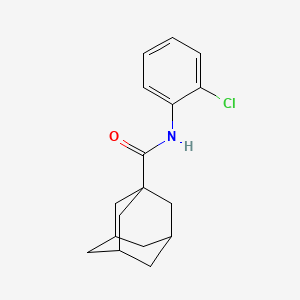

N-(2-chlorophenyl)adamantane-1-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H20ClNO |

|---|---|

Molecular Weight |

289.8 g/mol |

IUPAC Name |

N-(2-chlorophenyl)adamantane-1-carboxamide |

InChI |

InChI=1S/C17H20ClNO/c18-14-3-1-2-4-15(14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) |

InChI Key |

SNAKAMFWKNQXQY-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4Cl |

Origin of Product |

United States |

Computational Chemistry and Molecular Modeling Approaches for Adamantane Carboxamides

Conformational Analysis and Molecular Geometry Investigations

Conformational analysis of adamantane (B196018) carboxamides focuses on determining the most stable three-dimensional arrangement of the molecule. This involves studying the orientation of the adamantane cage relative to the carboxamide linker and the substituted phenyl ring. The inherent rigidity of the adamantane moiety simplifies the conformational landscape, with the primary degrees of freedom being the torsion angles around the amide bond and the bond connecting the phenyl ring.

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular geometry and crystal packing of adamantane derivatives in the solid state. researchgate.net Studies on various N-substituted adamantane-1-carboxamides and related structures reveal several consistent structural features.

The adamantane cage itself is a rigid, strain-free scaffold composed of three fused cyclohexane rings, all of which adopt a stable chair conformation. nih.govresearchgate.net The amide group connecting the adamantane moiety to the phenyl ring is typically found to be planar or nearly planar, a characteristic feature of amide bonds due to the delocalization of the nitrogen lone pair into the carbonyl group. researchgate.net For instance, in the crystal structure of N-(pyrazin-2-yl)adamantane-1-carboxamide, the H—N—C=O moiety is nearly planar, with torsion angles of 4.7(2)° and -173.8(1)°. researchgate.net

Table 1: Selected Crystallographic Data for an Adamantane Carboxamide Analogue Data for N-(Pyrazin-2-yl)adamantane-1-carboxamide, a structural analogue.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₅H₁₉N₃O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 27.3649 (9) | researchgate.net |

| b (Å) | 9.4960 (3) | researchgate.net |

| c (Å) | 10.0932 (3) | researchgate.net |

| β (°) | 94.758 (3) | researchgate.net |

| V (ų) | 2608.11 (14) | researchgate.net |

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely used to investigate the molecular conformations of adamantane derivatives. researchgate.netnih.gov These calculations can predict stable molecular geometries, rotational energy barriers, and vibrational frequencies, providing a theoretical counterpart to experimental findings. researchgate.net

DFT studies on 1-(adamantane-1-yl)-3-arylthiourea derivatives have shown that the molecular conformation of the parent and fluoro derivatives exhibits a stable low-energy anti-syn conformation. nih.gov In contrast, the chloro and bromo derivatives were found to adopt stable, albeit higher-energy, minima on their potential energy surfaces. nih.gov This highlights the significant impact of halogen substitution on conformational preference.

In studies of bioactive adamantane-linked carbothioamides, DFT calculations revealed distinct energy barriers between different folded and extended conformations, explaining why different conformers can be observed in the solid state. mdpi.com The optimized molecular geometries obtained from these calculations generally show good agreement with the bond lengths and angles determined by X-ray diffraction. researchgate.net The combination of experimental and theoretical approaches provides a comprehensive understanding of the molecule's structural properties.

Analysis of Intermolecular Interactions

The crystal packing of adamantane carboxamides is governed by a complex network of intermolecular interactions. The bulky, lipophilic adamantane group leads to significant van der Waals forces and H···H contacts, while the amide linker and substituted phenyl ring provide sites for more specific interactions like hydrogen and halogen bonds. researchgate.netnih.gov Computational tools such as Hirshfeld surface analysis and the PIXEL method are often employed to visualize and quantify these interactions. nih.govnih.gov

Hydrogen bonds are among the most critical interactions directing the supramolecular assembly of adamantane carboxamides. The amide group contains a hydrogen bond donor (N-H) and an acceptor (C=O), which readily form intermolecular N–H···O hydrogen bonds. These interactions typically organize molecules into predictable patterns, known as supramolecular synthons. In the crystals of many N-(adamantan-1-yl)amides, molecules form a C(4) chain synthon via N–H···O hydrogen bonds. researchgate.net

In some structures, the carbonyl oxygen atom can act as an acceptor for both an N–H···O and a weaker C–H···O hydrogen bond, creating a bifurcated interaction. researchgate.net The strength of these interactions can be quantified computationally using methods like the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density distribution. nih.gov Studies on related adamantane derivatives have shown that N–H···O interactions are often the strongest, with calculated dissociation energies around 5.2 kcal mol⁻¹. mdpi.com

Table 2: Typical Hydrogen Bond Geometries in Adamantane Amide and Thioamide Derivatives

| Interaction Type | D···A Distance (Å) | D-H···A Angle (°) | Supramolecular Motif | Reference |

|---|---|---|---|---|

| N–H···O | ~2.8-3.0 | ~150-170 | C(4) Chain | researchgate.net |

| N–H···S | ~3.3-3.5 | ~160-175 | R²₂(8) Dimer | nih.gov |

| C–H···O | ~3.2-3.5 | ~120-160 | - | researchgate.netnih.gov |

| C–H···N | ~3.4-3.6 | ~140-160 | - | nih.gov |

Note: D = Donor atom, A = Acceptor atom. Values are approximate ranges from related structures.

For N-(2-chlorophenyl)adamantane-1-carboxamide, the chlorine atom introduces the possibility of halogen bonding. A halogen bond is a noncovalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile. nih.gov The strength of this interaction depends on the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov

In adamantane-thiourea derivatives substituted with halogens, the halogen atoms were found to significantly influence crystal packing by reducing the contribution of H···H contacts. nih.gov While strong halogen bonds involving chlorine are less common than those with bromine or iodine, C–Cl···X interactions (where X is a nucleophile like O, N, or a π-system) can still play a role in directing the supramolecular architecture. Computational analysis is essential to identify and characterize these weaker, directional interactions. researchgate.net

In addition to hydrogen and halogen bonds, weaker noncovalent interactions play a cumulative role in stabilizing the crystal structures of adamantane carboxamides. The presence of a phenyl ring allows for C-H···π interactions, where a C-H bond from the adamantane cage or another phenyl ring points towards the electron-rich face of an adjacent aromatic ring. researchgate.net These interactions are primarily driven by dispersive forces and are crucial for the recognition of aromatic systems. nih.govnih.gov

Quantitative Analysis of Intermolecular Interaction Energies (e.g., QTAIM, Energy Frameworks, Hirshfeld Surface Analysis)

The solid-state architecture and crystal packing of adamantane derivatives are governed by a complex network of intermolecular interactions. Computational methods provide a quantitative assessment of these forces, which is crucial for understanding polymorphism, solubility, and stability.

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing electron density topology to characterize chemical bonds and intermolecular interactions. By locating bond critical points (BCPs) between atoms, QTAIM can quantify the nature and strength of interactions such as hydrogen bonds and other noncovalent contacts. nih.gov The analysis of topological parameters at these BCPs, such as electron density (ρ(r)) and its Laplacian (∇²ρ(r)), helps to distinguish between shared (covalent) and closed-shell (noncovalent) interactions. nih.gov

Energy Frameworks and related methods, such as the PIXEL method, are used to calculate the lattice energies and the interaction energies between molecular pairs within a crystal. nih.gov These calculations partition the total interaction energy into coulombic, polarization, dispersion, and repulsion components, offering a detailed understanding of the forces driving crystal formation. nih.gov Studies on adamantane-based thiadiazole derivatives have used this approach to quantify the strengths of different molecular dimers, revealing that dispersion forces are often the most significant contributors to stabilization. nih.gov

Table 1: Representative Intermolecular Interaction Energies for a Model Adamantane Derivative Dimer

| Interaction Energy (kJ/mol) | Coulombic | Polarization | Dispersion | Repulsion | Total |

| Value | -15.8 | -5.2 | -45.1 | 28.5 | -37.6 |

Note: This table presents illustrative data based on calculations for structurally similar adamantane derivatives to demonstrate the typical contributions to interaction energy as determined by methods like PIXEL. nih.gov

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Docking algorithms explore the conformational space of a ligand within the binding site of a target protein and use a scoring function to estimate the binding affinity. The resulting binding score, often expressed in kcal/mol, provides a relative measure of the strength of the ligand-receptor interaction. For adamantane carboxamides, docking studies have been crucial in elucidating their potential as inhibitors for various enzymes. For instance, docking of adamantane-linked hydrazine-carbothioamide derivatives into the active site of urease revealed their binding modes and helped explain their inhibitory activity. mdpi.com A lower binding affinity score generally suggests a more favorable interaction.

Beyond predicting binding affinity, docking simulations provide detailed three-dimensional models of the ligand-receptor complex, highlighting key intermolecular interactions. These interactions typically include hydrogen bonds, hydrophobic interactions, and, in the case of this compound, potential halogen bonds.

Hydrophobic Interactions: The bulky, lipophilic adamantane cage is known to form favorable hydrophobic interactions with nonpolar residues in a protein's binding pocket. mdpi.com This "lipophilic bullet" effect is a key feature of adamantane-based drugs. nih.gov

Hydrogen Bonding: The carboxamide linker (-C(O)NH-) is a classic hydrogen bond donor and acceptor. Docking studies frequently show the amide N-H group donating a hydrogen bond to a backbone carbonyl or a residue like Asp, while the carbonyl oxygen accepts a hydrogen bond from residues such as Arg or Lys. mdpi.com

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in amino acid side chains (e.g., in Ser, Thr, Met).

Table 2: Predicted Interactions for an Adamantane Carboxamide in a Model Enzyme Active Site

| Interacting Ligand Group | Key Protein Residue(s) | Type of Interaction |

| Adamantane Cage | Val, Leu, Phe | Hydrophobic |

| Amide N-H | Asp, Glu | Hydrogen Bond (Donor) |

| Carbonyl Oxygen | Arg, Asn | Hydrogen Bond (Acceptor) |

| Chlorophenyl Ring | Met, Cys | Halogen Bond (Cl···S/O) |

Note: This table is a generalized representation of key interactions identified in molecular docking studies of various adamantane derivatives against protein targets. mdpi.comnih.gov

Advanced Molecular Simulation Techniques (e.g., Molecular Dynamics)

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, protein flexibility, and the stability of ligand-receptor interactions.

MD simulations have been applied to adamantane carboxamide derivatives to assess the stability of docked poses and to understand how the ligand affects the protein's structure and dynamics. medchemexpress.comresearchgate.net These simulations can reveal whether a ligand remains stably bound in the active site or if it induces conformational changes in the protein. nih.gov For example, MD studies on chloroadamantyl derivatives have shown that the stability of the ligand-protein complex can be highly dependent on the "spacer effect," or the nature of the linker between the adamantane moiety and other parts of the molecule. researchgate.net Furthermore, MD simulations can be used to calculate binding free energies with higher accuracy than docking scores by using methods such as Molecular Mechanics Generalized Born Surface Area (MM-GBSA). nih.gov These advanced techniques are essential for refining the understanding of how compounds like this compound behave in a dynamic biological environment. researchgate.net

Pharmacological Research and Mechanistic Investigations of Adamantane Carboxamides Preclinical Focus

In Vitro Biological Activity Screening Paradigms

The therapeutic potential of adamantane (B196018) carboxamides is being explored through a variety of in vitro screening methods to identify and characterize their biological effects at the molecular and cellular levels.

Adamantane derivatives have been investigated for their ability to inhibit various enzymes implicated in disease. While specific data on the direct inhibition of urease or 11β-HSD1 by N-(2-chlorophenyl)adamantane-1-carboxamide is not prominent in the literature, research into related structures highlights the potential of this chemical class to interact with key enzymatic targets.

A notable area of investigation is the inhibition of sphingosine (B13886) kinases (SK1 and SK2), enzymes that produce the signaling lipid sphingosine-1-phosphate (S1P), which is involved in cancer cell proliferation and survival. The adamantane-based drug Opaganib is known to exert its anticancer effects through the inhibition of sphingosine kinase. nih.gov Furthermore, other thiazole-containing compounds with a chlorophenyl group have demonstrated potent SK1 inhibition. For example, the inhibitor SKi (2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole) was found to inhibit sphingosine kinase activity, leading to reduced androgen receptor expression in prostate cancer cells. nih.gov This inhibitor also induces the proteasomal degradation of SK1, an effect mediated by ceramide as a result of the enzyme's catalytic inhibition. nih.gov These findings suggest that the adamantane and chlorophenyl moieties are valuable components for designing enzyme inhibitors.

The modulation of ion channels and receptors is a key mechanism for many neurologically active drugs. The P2X7 receptor (P2X7R), an ATP-gated ion channel, and the N-methyl-D-aspartate (NMDA) receptor are both implicated in neuroinflammation and excitotoxicity, making them crucial targets for neurodegenerative diseases. nih.govnih.gov

Research has focused on developing dual-target ligands that can modulate both P2X7 and NMDA receptors simultaneously. nih.gov In a study aimed at designing such multi-target-directed ligands, the o-chloro substitution on the phenyl ring of adamantane-based structures was identified as a critical feature for activity at both receptors. nih.gov A structurally related compound, 3-Amino-N'-(2-chlorophenyl)adamantane-1-carbohydrazide, was synthesized and evaluated, demonstrating the importance of this specific substitution pattern for achieving dual antagonism. nih.gov The rationale is that such a dual-acting compound could not only halt disease progression but also alleviate symptoms by concurrently addressing different pathological pathways. nih.gov

| Compound | Target Receptor | Key Structural Feature | Observed Effect | Reference |

|---|---|---|---|---|

| 3-Amino-N'-(2-chlorophenyl)adamantane-1-carbohydrazide | P2X7R and NMDAR | o-chloro substitution in the phenyl ring | Dual micromolar inhibitor of both receptors | nih.gov |

Adamantane derivatives have shown significant promise as antiproliferative agents against various cancer cell lines. nih.gov The lipophilic nature of the adamantane core is thought to facilitate passage through cell membranes, enhancing the compound's ability to reach intracellular targets. mdpi.com

Studies on novel adamantane-containing thiazole (B1198619) compounds revealed potent inhibitory activity against several human tumor cell lines. nih.gov For instance, compounds 5e and 5k from one study demonstrated broad anti-proliferative effects. nih.gov Similarly, research on 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, which share the carboxamide moiety, identified them as antiproliferative compounds. nih.gov While modifications to the 3-amino and 2-aryl carboxamide groups in that series eliminated activity, it underscores the structural sensitivity of these compounds for anticancer effects. nih.gov Other research has shown that novel hydroxylated biphenyl (B1667301) compounds, which are structurally distinct but also investigated for anticancer properties, can inhibit melanoma cell proliferation at low micromolar concentrations and induce cell cycle arrest. mdpi.com

| Compound Class | Cell Lines Tested | Observed Activity | Reference |

|---|---|---|---|

| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines | Five human tumor cell lines | Compounds 5e and 5k showed potent inhibitory activity against all tested cell lines. | nih.gov |

| 4-(1-adamantyl)-4,4-diarylbutylamines | Various cancer cell lines (e.g., IGROV-1 ovarian) | Significant in vitro activity against main cancer cell lines. | nih.gov |

| 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted thiourea (B124793) derivatives | H460 lung, HepG2 liver, MCF-7 breast cancer cells | Active against tested cancer cell lines. | farmaciajournal.com |

The rise of drug-resistant pathogens has spurred the search for new antimicrobial agents, and adamantane derivatives have emerged as a promising class of compounds. mdpi.com Their mechanism of action can involve membrane disruption or inhibition of essential microbial enzymes. mdpi.com

Several studies have demonstrated the broad-spectrum antibacterial and antifungal properties of adamantane-containing compounds. mdpi.comnih.govresearchgate.net For example, certain (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. nih.gov Other adamantane derivatives incorporating a hydrazide–hydrazone moiety have also shown notable activity against Gram-positive bacteria and Candida species. mdpi.com The antifungal activity of adamantane compounds has been specifically investigated against Candida albicans and Candida parapsilosis, where the repurposed antiviral drug 2-adamantylamine hydrochloride was shown to have fungicidal action and inhibit the formation of biofilms. nih.gov

| Compound Class/Derivative | Tested Organisms | Activity Range (MIC) | Reference |

|---|---|---|---|

| Adamantane-Thiazole Derivatives (e.g., 5c, 5g, 5l) | Gram-positive & Gram-negative bacteria, Candida albicans | Potent broad-spectrum activity | nih.gov |

| Adamantane-Hydrazide-Hydrazone Derivatives | Gram-positive bacteria (e.g., S. epidermidis), Candida spp. | MIC = 62.5–1000 µg/mL | mdpi.com |

| Adamantane-Thiosemicarbazide Derivatives (7a-c) | Gram-positive & Gram-negative bacteria, Candida albicans | MIC = 0.5–32 μg/mL | researchgate.net |

| Carnosic Acid Derivatives with Triazole | C. neoformans, C. albicans | >50% inhibition at ≤250 µg∙mL−1 | mdpi.com |

The adamantane scaffold is famously present in early antiviral drugs like amantadine (B194251) and rimantadine (B1662185). mdpi.com Modern antiviral strategies are increasingly focused on targeting host factors that viruses depend on for replication, a concept known as host-directed antiviral (HDA) therapy. nih.govfrontiersin.org This approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance. frontiersin.orgfrontiersin.org

Viruses exploit numerous host cellular pathways, including lipid metabolism and endosomal acidification, to enter cells and replicate. nih.govnih.gov Antivirals can be designed to inhibit these host processes. While direct antiviral screening data for this compound is limited, the known antiviral properties of other adamantane derivatives suggest that new analogs could be developed as HDAs. mdpi.comnih.gov Targeting host factors is a promising strategy that could be effective against a range of viruses, and the development of HDAs is a key area of research for future pandemic preparedness. frontiersin.orgfrontiersin.org

Cellular and Molecular Mechanism of Action Elucidation

Understanding the molecular mechanisms underlying the biological activities of adamantane carboxamides is crucial for their development as therapeutic agents. For this compound and its analogs, the observed effects in vitro point toward several potential mechanisms.

The dual antagonism of P2X7 and NMDA receptors represents a significant mechanism for neuroprotection. nih.gov By blocking these receptors, such compounds could mitigate the downstream effects of excessive ATP and glutamate, such as excitotoxicity and neuroinflammation, which are key events in neurodegenerative disorders. nih.gov

In the context of anticancer activity, the inhibition of enzymes like sphingosine kinase is a plausible mechanism. By blocking SK, adamantane derivatives can disrupt the balance of sphingolipids, leading to an accumulation of pro-apoptotic ceramides (B1148491) and a reduction of pro-survival S1P, ultimately triggering cancer cell death. nih.govnih.gov Some SK inhibitors have been shown to induce proteasomal degradation of the enzyme, representing a distinct mechanism to control cell survival. nih.gov Furthermore, antiproliferative effects can be achieved through the induction of cell cycle arrest and apoptosis, as demonstrated for other complex molecules being investigated for cancer therapy. mdpi.com

The antimicrobial and antifungal mechanisms of adamantane derivatives may be attributed to their ability to disrupt microbial cell membranes due to their lipophilic character or to inhibit crucial fungal enzymes, such as those involved in ergosterol (B1671047) biosynthesis. mdpi.comnih.gov

Investigation of Specific Biological Targets (e.g., SK2 inhibition leading to S1P depletion)

While direct studies on this compound as a Sphingosine Kinase 2 (SK2) inhibitor are not extensively detailed in the available literature, the broader class of adamantane derivatives is known to interact with various enzymatic targets. nih.gov The modulation of sphingolipid metabolism, a critical cellular signaling pathway, is a key area of therapeutic interest. nih.govnih.gov Sphingolipids are involved in diverse cellular processes, including cell growth, death, and autophagy. nih.gov Enzymes like sphingomyelinases and ceramidases control the levels of ceramide, a central hub in sphingolipid metabolism. nih.gov The inhibition of kinases such as Sphingosine Kinase (SphK) can alter the balance of bioactive lipids like sphingosine-1-phosphate (S1P), which is produced from the phosphorylation of sphingosine. nih.gov The disruption of sphingolipid homeostasis is implicated in various pathological conditions, making enzymes within this pathway attractive targets for therapeutic intervention. nih.gov

Modulation of Cellular Signaling Pathways (e.g., Sphingolipid Metabolism)

The engagement of adamantane-based compounds with cellular signaling pathways is a cornerstone of their pharmacological activity. The sphingolipid metabolic pathway stands out as a significant system where such modulation can have profound effects. nih.govnih.gov This pathway regulates the levels of several bioactive lipids that are crucial for cell signaling, including ceramide and S1P. nih.gov The interplay between these molecules governs fundamental cellular decisions related to survival, proliferation, and apoptosis. nih.gov Research has shown that disruption of the delicate balance in sphingolipid metabolism can lead to cellular dysfunction and is associated with various diseases. nih.gov Therefore, compounds that can modulate this pathway, potentially including adamantane carboxamides, are of high interest for gaining mechanistic insights into cellular function and for the potential to define new molecular markers of cellular states. nih.gov

Induction of Cellular Processes (e.g., Autophagy in Tumor Cells)

Autophagy is a cellular self-degradation process essential for maintaining homeostasis by recycling damaged organelles and proteins. mdpi.comembopress.org This process plays a dual role in cancer, capable of both suppressing and promoting tumors depending on the context. mdpi.com In some scenarios, inducing autophagy can lead to cancer cell death, making it a target for anticancer therapies. nih.gov For instance, some anticancer agents work by triggering excessive autophagy, which can circumvent resistance to apoptosis. nih.gov Conversely, in established tumors, autophagy can act as a survival mechanism, helping cancer cells withstand stress from nutrient deprivation or chemotherapy. mdpi.comembopress.org While specific studies detailing the induction of autophagy by this compound are limited, research has shown that other molecular systems can induce autophagy in cancer cells, sometimes through the modulation of pathways involving proteins like Nrf2. nih.gov The complex relationship between chemical structures and the induction of cellular processes like autophagy remains an active area of investigation. embopress.orgnih.gov

Structure-Activity Relationship (SAR) Analysis of Adamantane Carboxamide Derivatives

The biological activity of adamantane carboxamides is finely tuned by their molecular architecture. Structure-activity relationship (SAR) studies, which systematically alter different parts of the molecule, are crucial for understanding how these compounds interact with their biological targets and for optimizing their potency and selectivity.

Impact of Adamantane Scaffold Substitutions on Biological Potency and Selectivity

The adamantane cage is more than just a passive lipophilic anchor; its substitution can significantly influence biological activity. nih.gov Because the adamantane nucleus is a perfect tetrahedron, introducing substituents at its bridgehead positions can create chiral molecules, adding a layer of stereochemical complexity that can be critical for specific receptor interactions. nih.gov For example, in a series of adamantane carboxamides developed as Ebola virus inhibitors, the addition of methyl and ethyl groups to the core structure generated chiral centers, necessitating the separation and evaluation of individual enantiomers to determine stereospecific activity. nih.gov In other contexts, substitution at the tertiary positions of the adamantane nucleus has been found to be detrimental to the activity of certain antiviral compounds. nih.gov The rigid structure of adamantane provides a well-defined three-dimensional framework, and modifications to this scaffold can alter the compound's shape, size, and interaction with target proteins. researchgate.net Bioisosteric replacement of the adamantane group with other cyclic or bicyclic moieties has been explored to improve properties like water solubility while attempting to maintain or enhance potency. nih.gov

Influence of Aromatic Substituent Position and Nature (e.g., 2-chlorophenyl) on Activity

The nature and position of substituents on the aromatic ring are critical determinants of the biological activity of adamantane carboxamides. The presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and its ability to engage in various interactions with a target's binding site. mdpi.com For instance, in one study on adamantane derivatives, the presence of electron-donating methoxy (B1213986) groups on the phenyl ring decreased antibacterial potential. mdpi.com

In the context of this compound, the chloro-substituent at the ortho- (2-) position is significant. The position of a substituent like chlorine can have a profound effect on the compound's properties and biological activity. nih.gov Studies on other classes of adamantane amides have systematically explored the impact of such substitutions. For example, in a series of inhibitors for the 11β-HSD1 enzyme, moving a methyl substituent from the 3-position to the 4- or 5-position on a thiophenyl ring resulted in weak inhibition, and a 5-chloro substituent also conferred weak activity. This highlights the sensitivity of the target protein to the precise placement of substituents on the aromatic ring.

Table 1: Illustrative SAR Data for Aromatic Ring Modifications in Adamantane Amides (Note: This table is a representative example based on SAR principles for adamantane amides targeting a specific enzyme and does not represent data for this compound itself, for which specific public data is limited.)

| Compound Series | Aromatic Ring | Substituent | Position | Observed Activity |

|---|---|---|---|---|

| Adamantane Carboxamide | Phenyl | -Cl | 2 (ortho) | Activity is position-dependent |

| Adamantane Carboxamide | Phenyl | -Cl | 3 (meta) | Activity may differ from ortho |

| Adamantane Carboxamide | Phenyl | -Cl | 4 (para) | Activity may differ from ortho |

| Adamantane Carboxamide | Phenyl | -CH3 | 3 (meta) | Potent |

| Adamantane Carboxamide | Phenyl | -NH2 | 3 (meta) | Highly Potent |

Role of the Carboxamide Linker and Amide Nitrogen Substitutions

The carboxamide linker (-CO-NH-) is a crucial structural element, providing a specific spatial orientation and hydrogen bonding capabilities. nih.govnih.gov The conformation of this linker, whether it is extended or folded, can be influenced by the nature of the substituents attached to it and can dramatically affect how the molecule fits into a binding pocket. nih.gov The amide and thiourea moieties within this linker region are capable of a variety of hydrogen bonding interactions, which are fundamental to molecular recognition at a biological target. nih.gov

Modifying the linker itself or the amide nitrogen can have a significant impact on activity. For example, inserting a carbon bridge between the adamantyl group and the amine in some antiviral compounds (e.g., rimantadine vs. amantadine) led to generally higher activity. nih.gov In other series, substituting the amide nitrogen (e.g., N-methylation) has been shown to influence potency. The indole (B1671886) carboxamide scaffold, for instance, is considered privileged in part because the carboxamide linkage enhances molecular flexibility and provides hydrogen bonding opportunities that can improve target affinity. nih.gov

Pharmacokinetic and Absorption, Distribution, Metabolism Adm Considerations Preclinical

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)

The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development, as it influences the compound's half-life and oral bioavailability. This assessment is commonly performed using in vitro systems such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes.

For adamantane-containing compounds, metabolism is a key consideration. The adamantyl group, while often enhancing stability by protecting adjacent functional groups from metabolic cleavage, is itself susceptible to metabolism. nih.gov Phase I metabolism, primarily oxidation via CYP enzymes, is a common pathway. nih.gov Studies on other adamantane-containing molecules have shown that metabolism often proceeds via hydroxylation at the tertiary or secondary carbons of the adamantane (B196018) cage. nih.govnih.gov For instance, in studies with the N-adamantyl urea-based compound AEPU, cytochrome P450 3A4 (CYP3A4) was identified as a major enzyme mediating its metabolism. nih.gov

In a typical microsomal stability assay, the test compound is incubated with liver microsomes (e.g., from human, rat, or mouse) and a cofactor like NADPH to initiate the metabolic process. nih.gov The disappearance of the parent compound over time is monitored to calculate key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint). nih.gov While specific data for N-(2-chlorophenyl)adamantane-1-carboxamide is not publicly available, the table below illustrates typical results from a microsomal stability study of a different adamantyl-containing carboxamide, AM9338, which showed extensive CYP-dependent metabolism. nih.gov

Table 1: Example of In Vitro Microsomal Stability Data for an Adamantane-Containing Compound (AM9338)

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

|---|---|---|

| Mouse | < 4 | > 433 |

| Rat | < 4 | > 433 |

| Human | < 4 | > 433 |

Data is for illustrative purposes, based on findings for compound AM9338. nih.gov

These results indicate how quickly a compound is metabolized, with a shorter half-life and higher clearance suggesting more rapid metabolism. nih.gov Such studies are crucial for predicting in vivo clearance and guiding further structural modifications to optimize metabolic stability.

Influence of the Adamantane Moiety on Compound Lipophilicity and Potential Bioavailability

This increased lipophilicity has significant implications for a compound's pharmacokinetic profile. Higher lipophilicity can enhance a drug's ability to permeate biological membranes, such as the intestinal wall, which is a critical step for oral absorption. researchgate.net Consequently, the introduction of an adamantane group can potentially improve a drug's oral bioavailability. mdpi.compensoft.net Furthermore, the lipophilic nature of adamantane can facilitate passage across the blood-brain barrier, a key property for centrally acting agents. nih.govresearchgate.net The adamantane cage can also act as a scaffold, protecting other parts of the molecule from enzymatic degradation, which enhances metabolic stability and distribution. nih.govmdpi.com

The significant contribution of the adamantane group to lipophilicity is evident when comparing its calculated partition coefficient (logP) to that of less complex hydrocarbon substituents.

Table 2: Comparison of Lipophilicity of Hydrocarbon Fragments

| Fragment | Approximate LogP Contribution |

|---|---|

| Hydrogen | ~0.00 |

| Methyl | ~0.50 |

| Phenyl | ~2.00 |

| Adamantyl | ~3.10 |

Values are approximate and serve to illustrate the relative increase in lipophilicity. researchgate.net

This deliberate use of the adamantane moiety to modulate lipophilicity is a well-established strategy in drug design to improve pharmacokinetic parameters. nih.govpensoft.net

In Silico Prediction of Absorption, Distribution, and Metabolism Properties

In the early phases of drug discovery, computational (in silico) tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. nih.govresearchgate.net These predictive models allow for the early identification of potential pharmacokinetic liabilities, saving significant time and resources. researchgate.net For this compound, in silico models would be employed to generate a preliminary ADME profile.

In silico studies on other adamantane-containing compounds have often predicted high membrane permeability due to the strong lipophilic character of the adamantane group, but this can be coupled with predictions of low aqueous solubility. farmaciajournal.com The models can also predict interactions with metabolic enzymes and transporters.

Key ADME parameters that can be predicted computationally are outlined in the table below.

Table 3: Common In Silico Predicted ADM Properties

| Parameter | Significance |

|---|---|

| Aqueous Solubility | Influences dissolution and absorption; low solubility can limit oral bioavailability. |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. |

| Caco-2 Permeability | An in vitro model to predict intestinal drug permeability and absorption. |

| Plasma Protein Binding (PPB) | Affects the free fraction of the drug available to exert its effect and be metabolized. |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of the compound to cross into the central nervous system. |

| CYP450 Inhibition/Substrate Potential | Identifies potential for drug-drug interactions and predicts major metabolic pathways. nih.gov |

For this compound, computational models would integrate the contributions of the lipophilic adamantane cage, the rigid carboxamide linker, and the substituted chlorophenyl ring to generate these predictions. Such in silico data, while preliminary, are invaluable for prioritizing candidates and designing subsequent in vitro and in vivo experiments. nih.gov

Future Research Directions and Potential Applications

Rational Design and Synthesis of Advanced N-(2-chlorophenyl)adamantane-1-carboxamide Analogues

The future development of this compound hinges on the rational design and synthesis of advanced analogues to optimize potency, selectivity, and pharmacokinetic profiles. The core structure—consisting of the adamantane (B196018) cage, the carboxamide linker, and the substituted phenyl ring—offers multiple points for chemical modification.

Synthetic strategies typically involve the reaction of 1-adamantane carbonyl chloride with a corresponding substituted amine. nih.gov This straightforward approach allows for extensive variation of the aromatic portion of the molecule. Researchers have successfully synthesized series of adamantyl carboxamide and acetamide (B32628) derivatives to explore structure-activity relationships (SAR). nih.gov

Future design strategies for advanced analogues could include:

Modification of the Phenyl Ring: Introducing different substituents (e.g., electron-donating or withdrawing groups, halogens, alkyl chains) on the 2-chlorophenyl ring can modulate electronic properties and steric interactions with the biological target.

Alteration of the Adamantane Scaffold: While the 1-adamantyl group is a common starting point, exploring regioisomers (e.g., 2-adamantyl) or modified cages like noradamantane could refine the molecule's fit within a target's binding pocket. nih.gov

Varying the Linker: The carboxamide linker can be replaced with other functional groups, such as thioamides, sulfonamides, or reversed amides, to alter hydrogen bonding capabilities and conformational flexibility. The synthesis of adamantane-linked hydrazine-1-carbothioamides is one such example of linker modification. nih.gov

Bioisosteric Replacement: Replacing the adamantane group with other bulky, lipophilic moieties can be explored to diversify the chemical space and potentially discover novel scaffolds with similar or improved properties. nih.gov

The table below summarizes various synthetic approaches for creating adamantane analogues, providing a blueprint for future design.

Table 1: Synthetic Strategies for Adamantane Analogues

| Precursor 1 | Precursor 2 | Linker/Reaction Type | Resulting Analogue Class | Reference |

|---|---|---|---|---|

| 1-Adamantane carbonyl chloride | Substituted amine | Amidation | Adamantyl carboxamides | nih.gov |

| Adamantane-1-carbohydrazide (B96139) | Isothiocyanate | Condensation | Hydrazine-1-carbothioamides | nih.gov |

| 1-Adamantyl isothiocyanate | Piperidine | Addition | N-(adamantan-1-yl)carbothioamides | nih.gov |

Exploration of Novel Therapeutic Indications for Adamantane Carboxamides

The adamantane scaffold is present in numerous approved drugs with diverse therapeutic actions, including antiviral, antidiabetic, and neuroprotective agents. publish.csiro.aumdpi.com This versatility suggests that adamantane carboxamides, including this compound and its analogues, may have therapeutic potential across a wide range of diseases.

Initial research into adamantyl carboxamides has identified them as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is a key regulator of glucocorticoid activity, and its inhibition is a promising strategy for treating metabolic disorders such as insulin (B600854) resistance, obesity, and dyslipidemia. nih.gov

Future research should aim to explore other potential indications. The high lipophilicity conferred by the adamantane group often facilitates crossing the blood-brain barrier, making this class of compounds attractive for neurological disorders. farmaciajournal.com Studies have already shown that some adamantane derivatives can modulate neuroinflammatory pathways and may have beneficial effects on cognitive impairment. nih.gov

The table below outlines potential therapeutic areas for adamantane carboxamides based on the known activities of related compounds.

Table 2: Potential Therapeutic Indications for Adamantane Carboxamides

| Therapeutic Area | Biological Target/Mechanism | Rationale/Supporting Evidence | Reference |

|---|---|---|---|

| Metabolic Disorders | 11β-HSD1 Inhibition | Direct inhibition by adamantyl carboxamides shown to be effective in cellular models. | nih.gov |

| Neurological Diseases | Modulation of Neuroinflammation | Adamantane derivatives can reduce pro-inflammatory markers in the brain. | nih.gov |

| Oncology | HDAC Inhibition / Reversal of Drug Resistance | Adamantane-containing N-hydroxypropenamides reverse cisplatin (B142131) resistance in lung cancer cells by inhibiting histone deacetylases (HDACs). | nih.gov |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for the Adamantane Carboxamide Class

To accelerate the discovery of more potent and selective analogues, the development of Quantitative Structure-Activity Relationship (QSAR) models is a crucial step. QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity.

For the adamantane carboxamide class, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), would be particularly valuable. mdpi.com This method involves aligning a series of synthesized analogues and calculating their steric and electrostatic fields. By correlating these fields with the measured biological activity (e.g., IC50 values), a predictive model can be generated. mdpi.com

The output of a CoMFA study is typically a set of contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity:

Steric Contour Maps: Green contours indicate regions where bulky groups enhance activity, while yellow contours show where they are detrimental. mdpi.com

Electrostatic Contour Maps: Blue contours highlight areas where electropositive charge is favored, whereas red contours indicate a preference for electronegative charge. mdpi.com

These maps provide a clear visual guide for rational drug design, allowing chemists to predict the activity of virtual compounds before undertaking their synthesis. mdpi.com Such models can guide the modification of the N-(2-chlorophenyl) portion or the adamantane cage to maximize target engagement.

Table 3: Framework for a QSAR Study on Adamantane Carboxamides

| Component | Description | Purpose | Example from Literature |

|---|---|---|---|

| Training Set | A diverse set of adamantane carboxamide analogues with experimentally determined biological activities. | To build the mathematical model. | 38 aminoadamantane analogues were used to build a 3D-QSAR model for anti-influenza activity. mdpi.com |

| Molecular Alignment | Superimposing all molecules in the training set based on a common structural feature (e.g., the adamantane core). | To ensure that the calculated fields are comparable across different molecules. | Structures aligned based on the adamantane scaffold. |

| Field Calculation | Computation of steric and electrostatic fields for each molecule using a probe atom. | To quantify the 3D chemical properties of each analogue. | CoMFA calculates Lennard-Jones (steric) and Coulombic (electrostatic) potential fields. mdpi.com |

| Statistical Analysis | Partial Least Squares (PLS) or similar regression methods to correlate the field data with biological activity. | To generate a predictive mathematical equation and validate its robustness. | Tropsha's recommended tests for predictive ability are applied to validate the model. mdpi.com |

| Contour Map Generation | Visualization of the QSAR model's coefficients as 3D contour maps. | To provide an intuitive guide for designing new, more potent compounds. | Green/yellow maps for steric effects and blue/red maps for electrostatic effects. mdpi.com |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A multi-omics study could involve treating a relevant cell line (e.g., liver cells for metabolic studies or neuronal cells for neuro-therapeutics) with this compound and analyzing the changes at different biological levels:

Transcriptomics (RNA-seq): Would reveal which genes are up- or down-regulated, pointing to the cellular pathways affected by the compound.

Proteomics (Mass Spectrometry): Would quantify changes in protein expression, confirming that the transcriptional changes translate to the functional protein level and identifying post-translational modifications.

Metabolomics (NMR/Mass Spectrometry): Would identify alterations in the levels of small-molecule metabolites, providing a direct readout of the compound's impact on cellular metabolism and function.

Integrating these datasets using advanced bioinformatics tools, such as Multi-Omics Factor Analysis (MOFA), can uncover complex relationships between genes, proteins, and metabolites that would be missed by any single omics approach. nih.gov This comprehensive mechanistic understanding is invaluable for identifying efficacy and safety biomarkers, predicting off-target effects, and discovering novel mechanisms of action. nih.gov

Table 4: Application of Multi-Omics in Adamantane Carboxamide Research

| Omics Layer | Technology | Information Gained | Potential Insight |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing | Changes in global gene expression. | Identification of signaling pathways modulated by the compound (e.g., glucocorticoid signaling, inflammatory pathways). nih.gov |

| Proteomics | Mass Spectrometry | Changes in protein abundance and post-translational modifications. | Confirmation of target engagement and identification of off-target protein interactions. nih.gov |

| Metabolomics | NMR, Mass Spectrometry | Fluctuations in endogenous metabolite levels. | Understanding the functional metabolic consequences of target inhibition (e.g., changes in glucose or lipid metabolism). nih.gov |

| Integrative Analysis | Computational tools (e.g., MOFA) | Correlation networks and key drivers of the biological response. | A holistic view of the drug's mechanism of action, from gene regulation to functional cellular output. nih.gov |

Q & A

Q. What are the established synthesis protocols for N-(2-chlorophenyl)adamantane-1-carboxamide?

A common approach involves coupling adamantane-1-carboxylic acid derivatives with substituted anilines. For example, intermediate adamantane-1-carboxylic acid chloride can react with 2-chloroaniline under reflux in anhydrous dichloromethane with a base like triethylamine to facilitate amide bond formation. Purification typically employs column chromatography using gradients of ethyl acetate and hexane . Computational validation of the synthesized structure (e.g., DFT calculations for bond angles/lengths) is recommended to confirm fidelity .

Q. How is crystallographic characterization performed for this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves high-resolution detectors, and refinement uses programs like SHELXL . Key parameters include bond lengths (e.g., C–N, ~1.376 Å) and angles (e.g., C–N–C, ~124.87°), validated against computational models . ORTEP-III can generate thermal ellipsoid plots for visualizing molecular geometry .

Q. Table 1: Example Crystallographic Data

| Parameter | Experimental (XRD) | Computational (DFT) |

|---|---|---|

| C(9)-N(1) bond | 1.376 Å | 1.380 Å |

| C(9)-N(1)-C(19) | 124.87° | 125.2° |

Q. What safety precautions are essential for handling this compound?

While specific hazard data may be limited, standard protocols for chlorinated aromatic amides apply: use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties like HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to identify nucleophilic/electrophilic sites. These predictions guide functionalization strategies (e.g., halogenation at adamantane’s bridgehead) . Molecular docking studies (e.g., AutoDock Vina) assess potential bioactivity by simulating ligand-protein interactions .

Q. How should researchers address contradictions between experimental and computational structural data?

Discrepancies in bond lengths/angles may arise from crystal packing effects or basis set limitations in DFT. Mitigation strategies include:

Q. What strategies optimize the compound’s biological activity in drug discovery?

Structure-activity relationship (SAR) studies focus on modifying the adamantane core or chlorophenyl group. For example:

Q. Table 2: Example SAR Modifications

| Modification | Observed Effect |

|---|---|

| Adamantane hydroxylation | ↑ Solubility, ↓ LogP |

| Chlorine → CF3 | ↑ Binding affinity to target receptors |

Q. What advanced techniques resolve challenges in polymorph screening?

High-throughput crystallization trials with varying solvents/temperatures identify polymorphs. Differential Scanning Calorimetry (DSC) and Powder XRD distinguish forms. Dynamic NMR can probe conformational flexibility influencing polymorphism .

Q. How is the compound’s stability assessed under physiological conditions?

- Hydrolytic stability: Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC.

- Oxidative stability: Expose to H2O2 or cytochrome P450 enzymes; analyze metabolites via LC-MS .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.